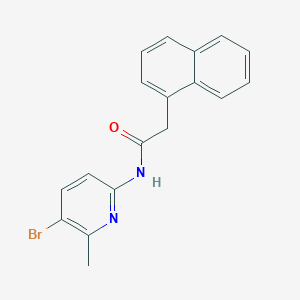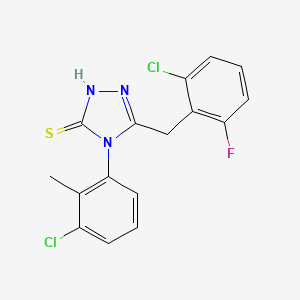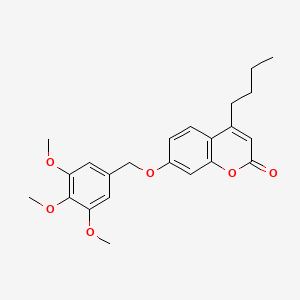![molecular formula C25H21ClO6 B4542813 6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4542813.png)
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Overview
Description
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylcoumarin, which is then chlorinated to obtain 6-chloro-4-phenylcoumarin.
Etherification: The chlorinated compound is then subjected to etherification with 3,4,5-trimethoxybenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced chromen-2-one derivative.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
4-phenylcoumarin: Lacks the chloro and trimethoxybenzyl groups, making it less potent in certain biological activities.
6-chloro-4-phenylcoumarin: Similar structure but without the trimethoxybenzyl group, leading to different biological properties.
7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: Lacks the chloro and phenyl groups, affecting its overall activity.
Uniqueness
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is unique due to the presence of both chloro and trimethoxybenzyl groups, which contribute to its enhanced biological activity and specificity in targeting certain molecular pathways.
Properties
IUPAC Name |
6-chloro-4-phenyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO6/c1-28-22-9-15(10-23(29-2)25(22)30-3)14-31-21-13-20-18(11-19(21)26)17(12-24(27)32-20)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYYPJUQKMOJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B4542746.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4542754.png)
![2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4542759.png)
![3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4542768.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4542774.png)

![3-[(3-METHOXYPHENYL)METHYL]-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4542790.png)


![6-methyl-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4542805.png)
![methyl 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4542808.png)
![N-ethyl-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4542810.png)
![2-[(cyanomethyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4542816.png)
![4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4542817.png)
